Bienvenue dans la boutique en ligne BenchChem!

Loxtidine

Gastroenterology Receptor Pharmacology Drug Discovery

Loxtidine (Lavoltidine, AH-234844) is the definitive unsurmountable H2 antagonist. Unlike competitive antagonists (ranitidine, famotidine), it induces sustained achlorhydria and hypergastrinemia, driving gastric carcinoid formation in rodent models—a phenotype not replicable by surmountable agents. Essential for ECL cell hyperplasia, gastric neuroendocrine tumorigenesis studies, and novel H2-receptor binding assays requiring non-competitive controls. Not substitutable by generic H2 antagonists. Typical purity ≥98%. Research use only.

Molecular Formula C19H29N5O2
Molecular Weight 359.5 g/mol
CAS No. 76956-02-0
Cat. No. B1674589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoxtidine
CAS76956-02-0
SynonymsAH 23844
AH-23844
loxtidine
loxtidine hemisuccinate (1:1)
Molecular FormulaC19H29N5O2
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3
InChIInChI=1S/C19H29N5O2/c1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24/h5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22)
InChIKeyVTLNPNNUIJHJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Loxtidine (CAS 76956-02-0) for Scientific Research Procurement: Baseline Pharmacology and Differentiation Context


Loxtidine (CAS 76956-02-0), also referred to as lavoltidine or AH-23,844, is a synthetic triazole derivative that functions as a potent, orally active histamine H2-receptor antagonist [1]. It was originally developed by Glaxo Wellcome for the treatment of gastroesophageal reflux disease (GERD) but was discontinued from clinical development after preclinical studies revealed the induction of gastric carcinoid tumors in rodents [2]. Unlike the majority of clinically available H2-antagonists which act as competitive, surmountable inhibitors, loxtidine is characterized by its unsurmountable (pseudo-irreversible) binding profile at the histamine H2 receptor [1]. This unique pharmacological signature distinguishes it from first-line agents such as ranitidine, famotidine, and cimetidine, positioning loxtidine as a valuable reference standard and a specialized tool compound for academic and industrial research focused on mechanisms of prolonged gastric acid suppression, receptor binding kinetics, and preclinical safety evaluation of antisecretory agents.

Why Substituting Loxtidine with Generic H2 Blockers Like Ranitidine or Famotidine Compromises Research Integrity


Interchanging loxtidine with a generic, clinically approved H2-receptor antagonist such as ranitidine or famotidine is scientifically invalid for experimental models requiring sustained and insurmountable H2-receptor blockade. While ranitidine and famotidine act as competitive, fully surmountable antagonists whose effects are overcome by increasing agonist (histamine) concentrations, loxtidine exerts an unsurmountable antagonism at relatively low concentrations, resulting in persistent, long-acting inhibition of gastric acid secretion [1]. This mechanistic divergence is not merely a nuance of potency; it leads to fundamentally different physiological outcomes, including profound and sustained achlorhydria and compensatory hypergastrinemia, which are directly implicated in the unique preclinical toxicity profile of loxtidine (gastric carcinoid formation) that is not observed with competitive antagonists [1]. Therefore, in studies investigating the consequences of prolonged, irreversible H2-blockade, the induction of gastric neuroendocrine tumors, or the validation of novel H2-receptor binding assays, loxtidine is not a substitutable analog but a distinct research tool with a unique pharmacological fingerprint.

Quantitative Differentiation Evidence for Loxtidine vs. Key H2-Antagonist Comparators


Mechanistic Differentiation: Unsurmountable vs. Competitive H2-Receptor Antagonism in Gastric Acid Secretion

Loxtidine exhibits a qualitatively different inhibitory mechanism compared to ranitidine and famotidine. In studies on histamine-stimulated acid secretion in the rat isolated gastric mucosa and perfused stomach preparations, ranitidine and famotidine functioned as competitive, fully surmountable antagonists, meaning their inhibitory effect could be completely reversed by increasing histamine concentration. In contrast, loxtidine's inhibition was unsurmountable at relatively low concentrations, indicating pseudo-irreversible binding to the H2-receptor that is not overcome by excess agonist [1][2].

Gastroenterology Receptor Pharmacology Drug Discovery

Differential Anti-inflammatory Potency in a Histamine-Induced Edema Model

In a rat paw edema model assessing anti-inflammatory activity, the potency rank order of H2-antagonists for inhibiting histamine-induced inflammation was atypical and did not align with their known potency for gastric acid suppression. The median inhibitory concentration (IC50) values revealed that cimetidine was the most potent (1.66 μmol/kg), followed by loxtidine (5.12 μmol/kg), and ranitidine was the least potent (12.30 μmol/kg) [1]. This indicates that loxtidine has an intermediate anti-inflammatory potency profile distinct from both cimetidine and ranitidine.

Inflammation In Vivo Pharmacology Immunology

Unique Local Analgesic Profile in a Formalin-Induced Pain Model

In a formalin-induced pain model in rats, the local administration of H2-antagonists produced drug-specific analgesic effects. Loxtidine demonstrated the most robust and consistent analgesic activity, significantly inhibiting the number of paw flinches in both Phase I (neurogenic) and Phase II (inflammatory) of the test at all three tested concentrations (0.05, 0.25, and 1 μmol). In contrast, ranitidine only decreased flinching behavior in Phase II at the higher doses of 0.25 and 1 μmol, while cimetidine failed to produce any significant analgesic effect at any tested dose [1].

Analgesia Neuropharmacology Pain Research

Procurement-Critical Research Applications for Loxtidine (CAS 76956-02-0) Based on Differential Evidence


Investigations of Prolonged Achlorhydria and Gastric Carcinoid Tumorigenesis

Loxtidine is the definitive tool compound for modeling the physiological consequences of sustained, unsurmountable H2-receptor blockade. Its unique ability to induce prolonged achlorhydria and subsequent hypergastrinemia, leading to gastric carcinoid formation in rodents, cannot be replicated by competitive antagonists like ranitidine or famotidine [1]. This makes it an essential reference standard for studies exploring the link between gastric acid suppression, hypergastrinemia, enterochromaffin-like (ECL) cell hyperplasia, and gastric neuroendocrine tumor development [1].

Validation of Novel H2-Receptor Binding Assays and Kinetic Studies

Given its pseudo-irreversible (unsurmountable) binding to the histamine H2-receptor [1], loxtidine serves as a critical positive control or comparator in the development and validation of novel H2-receptor binding assays, particularly those designed to discriminate between competitive and non-competitive ligand interactions [1]. Its inclusion is necessary for characterizing the binding kinetics and residence time of new chemical entities targeting the H2-receptor.

Comparative Research on H2-Receptor Mediated Pain and Inflammation

Due to its distinct analgesic and anti-inflammatory potency profiles when compared head-to-head with cimetidine and ranitidine [1][2], loxtidine is a valuable research tool for dissecting the specific contributions of peripheral H2-receptors to inflammatory pain and edema. It is particularly useful in studies aiming to understand the disconnect between gastric antisecretory potency and anti-inflammatory activity, or the differential involvement of H2-receptors in neurogenic versus inflammatory pain phases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loxtidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.